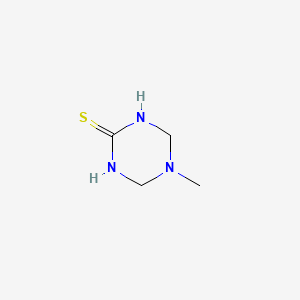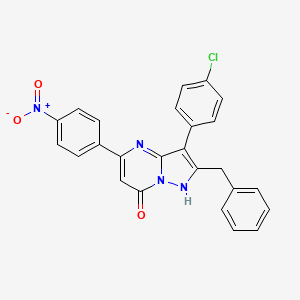
NAV-2729
Descripción general
Descripción
NAV-2729 es un inhibidor selectivo del factor de ribosilación de ADP 6 (ARF6), una pequeña GTPasa involucrada en varios procesos celulares. El nombre químico de this compound es 3-(4-clorofenil)-5-(4-nitrofenil)-2-(fenilmetil)pirazolo[1,5-a]pirimidin-7(4H)-ona. Tiene un peso molecular de 456,88 g/mol y una fórmula molecular de C25H17ClN4O3 .
Aplicaciones Científicas De Investigación
NAV-2729 tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto de referencia para estudiar la inhibición de ARF6 y sus efectos en los procesos celulares.
Medicina: Explorado por su potencial en la reducción de la tumorigenesis en modelos de ratón de melanoma uveal.
Industria: Utilizado en el desarrollo de inhibidores de ARF6 para aplicaciones terapéuticas.
Mecanismo De Acción
NAV-2729 ejerce sus efectos inhibiendo selectivamente ARF6. Se une a la región de unión de GEF de ARF6, impidiendo el intercambio de nucleótidos de guanina y la posterior activación de ARF6. Esta inhibición interrumpe las vías de señalización mediadas por ARF6, lo que lleva a una reducción de la proliferación celular y el crecimiento tumoral . This compound también afecta a otros miembros de la familia ARF y a las pequeñas GTPasas, aunque es más selectivo para ARF6 .
Análisis Bioquímico
Biochemical Properties
Grassofermata plays a crucial role in biochemical reactions by inhibiting the uptake of long-chain fatty acids. It interacts with fatty acid transport proteins, particularly fatty acid transport protein-2 (FATP2). The inhibition is non-competitive, meaning Grassofermata binds to a site distinct from the fatty acid binding site, altering the protein’s conformation and reducing its activity . This interaction prevents the esterification of fatty acids with coenzyme A, thereby reducing lipid accumulation in cells .
Cellular Effects
Grassofermata has been shown to have significant effects on various cell types, including liver (HepG2), intestinal (Caco-2), muscle (C2C12), and pancreatic (INS-1E) cells. It inhibits the uptake of fatty acids, preventing lipid accumulation and subsequent cell death . In hepatocytes, Grassofermata reduces palmitate-mediated lipid accumulation, thereby protecting cells from lipotoxicity . Additionally, it influences cell signaling pathways related to lipid metabolism and gene expression, contributing to its protective effects .
Molecular Mechanism
At the molecular level, Grassofermata exerts its effects by binding to FATP2, inhibiting its function in fatty acid transport . This inhibition is non-competitive, meaning Grassofermata does not directly compete with fatty acids for binding but instead alters the protein’s conformation . This change in conformation reduces the protein’s ability to transport fatty acids, thereby decreasing lipid accumulation in cells . Additionally, Grassofermata’s inhibition of FATP2 affects downstream signaling pathways and gene expression related to lipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Grassofermata have been observed to change over time. The compound is stable under standard storage conditions and has a shelf life of up to four years . In vitro studies have shown that Grassofermata maintains its inhibitory effects on fatty acid transport over extended periods . In vivo, Grassofermata decreases the absorption of labeled oleate in mice, demonstrating its long-term efficacy in reducing lipid uptake .
Dosage Effects in Animal Models
The effects of Grassofermata vary with different dosages in animal models. At a dosage of 300 mg/kg, Grassofermata significantly reduces the absorption of labeled oleate in mice . Higher doses may lead to toxic or adverse effects, although specific toxicological data are limited . The compound’s efficacy in reducing lipid uptake and accumulation is dose-dependent, with higher doses providing more significant effects .
Metabolic Pathways
Grassofermata is involved in metabolic pathways related to fatty acid transport and metabolism. By inhibiting FATP2, it reduces the esterification of fatty acids with coenzyme A, thereby decreasing lipid accumulation in cells . This inhibition affects metabolic flux and metabolite levels, particularly in pathways related to lipid metabolism . Grassofermata’s effects on these pathways contribute to its potential therapeutic applications in preventing lipid-related diseases .
Transport and Distribution
Within cells and tissues, Grassofermata is transported and distributed primarily through interactions with FATP2 . The compound’s inhibition of fatty acid transport affects its localization and accumulation within cells . In vivo studies have shown that Grassofermata decreases the absorption of labeled oleate in mice, indicating its efficacy in reducing lipid uptake across the gut .
Subcellular Localization
Grassofermata’s subcellular localization is primarily associated with its target protein, FATP2 . The compound’s inhibition of FATP2 affects its activity and function within specific cellular compartments .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de NAV-2729 implica múltiples pasos. Uno de los pasos clave incluye la reacción de 2-(4-clorofenil)-3-oxo-4-fenilbutironitrilo con hidrato de hidrazina y ácido acético en tolueno a 110 °C durante 3 horas. El producto resultante se somete entonces a reacciones adicionales para obtener el compuesto final .
Métodos de Producción Industrial
Los métodos de producción industrial de this compound no están ampliamente documentados. la síntesis suele implicar técnicas estándar de síntesis orgánica, incluyendo pasos de purificación como la recristalización y la cromatografía para lograr niveles de alta pureza (≥98%) .
Análisis De Reacciones Químicas
Tipos de Reacciones
NAV-2729 experimenta diversas reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.
Reducción: El grupo nitro en this compound puede reducirse a un grupo amina utilizando agentes reductores.
Sustitución: El compuesto puede experimentar reacciones de sustitución, particularmente en los anillos aromáticos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el gas hidrógeno en presencia de un catalizador.
Sustitución: Las reacciones de halogenación y nitración pueden llevarse a cabo utilizando reactivos como el cloro y el ácido nítrico.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la reducción del grupo nitro da como resultado la formación de un derivado de amina .
Comparación Con Compuestos Similares
Compuestos Similares
NAB2: Otro inhibidor de ARF6 con una estructura química diferente.
NAB-14: Inhibe ARF6 pero tiene un mecanismo de unión diferente.
ARV-825: Se dirige a ARF6 y otras GTPasas, pero con selectividad variable.
Singularidad de NAV-2729
This compound es único debido a su alta selectividad para ARF6 sobre otros miembros de la familia ARF y pequeñas GTPasas. Se ha demostrado que inhibe eficazmente la activación de ARF6 en varios modelos celulares, lo que lo convierte en una herramienta valiosa para estudiar las vías relacionadas con ARF6 y las posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN4O3/c26-19-10-6-18(7-11-19)24-22(14-16-4-2-1-3-5-16)28-29-23(31)15-21(27-25(24)29)17-8-12-20(13-9-17)30(32)33/h1-13,15,28H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYGBVWGARJOCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C3=NC(=CC(=O)N3N2)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of NAV-2729 and how does its inhibition impact cellular processes?
A1: this compound primarily inhibits ADP-ribosylation factor 6 (ARF6) [, ]. ARF6 is a small GTPase involved in various cellular processes, including membrane trafficking, cell migration, and signal transduction. Inhibiting ARF6 disrupts these processes, leading to downstream effects like reduced tumor cell proliferation, altered lipid homeostasis, and hindered viral entry [, , , ].
Q2: How specific is this compound for ARF6? Does it interact with other targets?
A2: While initially identified as an ARF6 inhibitor, research suggests that this compound might have a more complex target profile. Studies indicate potential interactions with other ADP-ribosylation factor regulatory proteins []. Further research is needed to fully elucidate its complete target profile.
Q3: Can you elaborate on the role of this compound in cancer research, particularly its effects on AML cells?
A3: Research suggests that this compound shows promise as a potential therapeutic agent in Acute Myeloid Leukemia (AML) []. Studies demonstrate that inhibiting ARF6 with this compound disrupts sphingolipid homeostasis in AML cells by downregulating sphingomyelin synthase 1 and 2 (SGMS1 and SGMS2) []. This disruption leads to ceramide accumulation, inhibiting the pro-survival AKT pathway and ultimately suppressing AML cell proliferation []. Importantly, this effect seems specific to AML cells, as this compound did not show significant toxicity towards normal host cells in preclinical models [].
Q4: What about the use of this compound in addressing viral infections?
A4: this compound has demonstrated potential as an antiviral agent, specifically against SARS-CoV-2 []. By inhibiting ARF6, this compound disrupts the endocytic pathway utilized by the virus to enter host cells, effectively reducing viral uptake and infection []. This effect has been observed in various cell lines, including Huh-7, Calu-3, and kidney organoids, highlighting its potential broad-spectrum antiviral activity [].
Q5: What is known about the structure of this compound and its relationship to its activity?
A5: While the exact structural characterization of this compound, including molecular formula, weight, and spectroscopic data, is not readily available in the provided research papers, its structure is described as 2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one []. Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its potency and selectivity. Further research exploring the impact of structural modifications on its activity, potency, and selectivity is needed.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-acetylphenyl)-2-[(7-methoxy-4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B1224699.png)
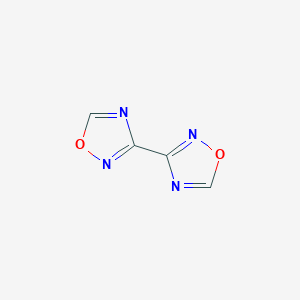
![2-[(3-Bromo-2-imidazo[1,2-a]pyrimidinyl)methylthio]-1,3-benzothiazole](/img/structure/B1224704.png)
![2,6-Diphenyl-[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B1224706.png)
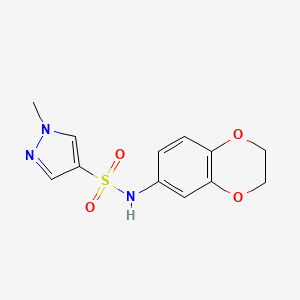

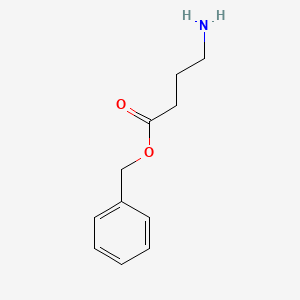
![1-(2-Methoxyphenyl)-3-[2-[(4-methylphenyl)thio]ethyl]thiourea](/img/structure/B1224713.png)
![methyl (2E)-2-[(2Z)-2-[1-cyano-2-(furan-2-ylmethylamino)-2-oxoethylidene]-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B1224715.png)
![(E)-3-(2,5-dimethoxyphenyl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B1224716.png)
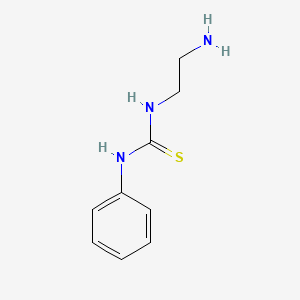
![2-[[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B1224721.png)
![2-[[3-(3-chloro-4-fluorophenyl)-4-oxo-2-quinazolinyl]thio]-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B1224723.png)
